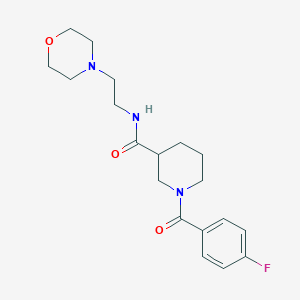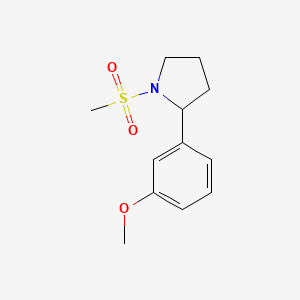![molecular formula C15H18ClN3O2 B7546413 2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CMPD101" and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
Research has shown that CMPD101 acts as a selective inhibitor of the receptor tyrosine kinase, EphA2. This receptor plays a key role in a number of cellular processes, including cell migration, adhesion, and invasion. By inhibiting EphA2, CMPD101 has been shown to have a range of effects on cell behavior, including the inhibition of tumor cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on cell behavior, CMPD101 has also been shown to have a range of biochemical and physiological effects. For example, research has shown that the compound can inhibit angiogenesis, the process by which new blood vessels are formed. This effect could have important implications for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPD101 for use in lab experiments is its selectivity for EphA2. This makes it a valuable tool for researchers studying the role of this receptor in various cellular processes. However, like any chemical compound, CMPD101 has its limitations. For example, its effects may be dependent on the specific cell type being studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are a number of potential future directions for research involving CMPD101. Some possible areas of study include:
- Further investigation of the compound's mechanism of action and its effects on various cellular processes
- Exploration of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases
- Development of new compounds based on the structure of CMPD101 that may have even greater selectivity and efficacy
- Investigation of the compound's potential as a tool for studying the role of EphA2 in various physiological processes
Overall, CMPD101 is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields. Its selectivity for EphA2 and range of biochemical and physiological effects make it an interesting subject for further study.
Méthodes De Synthèse
The synthesis method for CMPD101 involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with methylamine to form 3-chlorobenzylmethylamine. This compound is then reacted with 3-methyl-5-oxazolone to form the final product, CMPD101.
Applications De Recherche Scientifique
CMPD101 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biochemical and physiological processes.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-7-14(21-18-10)17-15(20)11(2)19(3)9-12-5-4-6-13(16)8-12/h4-8,11H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDWSOLEXGDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)

![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)